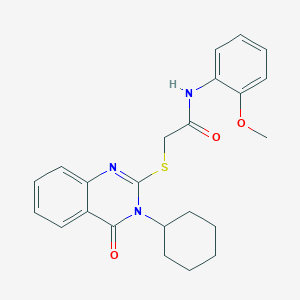

2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Description

2-(3-Cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a quinazolin-4-one derivative featuring a sulfanyl acetamide moiety. The compound’s structure includes a 3-cyclohexyl group on the quinazoline core and a 2-methoxyphenyl substituent on the acetamide nitrogen. Quinazolinones are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. The sulfanyl (-S-) linker in this compound may influence electronic properties and binding interactions compared to sulfonyl (-SO₂-) or oxygen-based analogs.

Propriétés

IUPAC Name |

2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-29-20-14-8-7-13-19(20)24-21(27)15-30-23-25-18-12-6-5-11-17(18)22(28)26(23)16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOHCTHAFLTDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound has shown potential in biological assays, particularly in studies involving cell lines.

Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against human colon cancer cell lines.

Mécanisme D'action

The mechanism by which 2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Observations:

- Quinazoline Core Modifications:

- The 3-cyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to aromatic substituents (e.g., 4-methylphenyl in CID 1543098) .

- 4-Piperidin-1-yl and 4-morpholin-4-yl groups (Compound 39 and 40) improve anticancer activity, likely due to enhanced hydrogen bonding and target engagement .

- Acetamide Substituent Effects: The 2-methoxyphenyl group is shared between the target compound and Compound 37. Electron-withdrawing groups (e.g., 3-chlorophenyl in CID 1543098, 2-trifluoromethylphenyl in ) may modulate electronic properties but require further validation.

Pharmacological Activity Trends

Anticancer Activity:

- Sulfonyl-linked derivatives (e.g., Compound 39 and 40) exhibit superior anticancer activity compared to sulfanyl analogs, possibly due to improved electron-withdrawing effects and stability .

- The target compound’s sulfanyl linker may offer metabolic resistance to oxidation, though its efficacy remains untested in the provided evidence.

- Synthetic Feasibility: Microwave-assisted synthesis (e.g., ) achieves moderate yields (54%), while classical coupling methods (e.g., diazonium salt reactions in ) yield >90% for non-quinazolinone acetamides.

Physicochemical and Spectroscopic Comparisons

IR/NMR Data:

- Sulfanyl acetamides (e.g., , Compound 13a) show characteristic C≡N stretches at ~2214 cm⁻¹ and C=O stretches at ~1664 cm⁻¹, consistent with the target compound’s expected spectral profile .

- The 3-cyclohexyl group would introduce distinct aliphatic proton signals (δ 1.0–2.5 ppm) in $ ^1 \text{H-NMR} $, differing from aromatic substituents in analogs .

Activité Biologique

The compound 2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Physical Properties

- Molecular Weight : Approximately 350.45 g/mol

- Solubility : Soluble in DMSO and ethanol; limited solubility in water.

The biological activity of 2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act on certain receptor systems, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.2 | |

| A549 | 12.5 | |

| HeLa | 10.8 |

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant apoptosis induction through caspase activation pathways.

- Results indicated a dose-dependent response with an IC50 value of 15.2 µM, highlighting its potential for therapeutic use in breast cancer treatment.

-

Anti-inflammatory Effects in Animal Models :

- In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

- Histological analysis showed reduced infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide can be compared with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Lacks sulfanyl group | Moderate anticancer activity |

| Compound B | Contains different phenyl substitutions | Strong anti-inflammatory properties |

Méthodes De Préparation

Cyclohexyl Group Introduction via Isothiocyanate Condensation

- Reactants : Anthranilic acid (10 mmol) and cyclohexyl isothiocyanate (10 mmol) in ethanol (50 mL) with triethylamine (3 mL).

- Conditions : Reflux for 4–6 hours under nitrogen.

- Workup : Cool, filter, and recrystallize from ethanol/water (1:1).

Key Data :

- Yield : 75–80% (white solid).

- Characterization :

- 1H NMR (DMSO-d6): δ 12.59 (s, 1H, NH), 8.12–7.41 (m, 4H, aromatic), 4.10–4.30 (m, 1H, cyclohexyl), 1.20–1.80 (m, 10H, cyclohexyl).

- IR (KBr): 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O).

Thiolation via Thiourea Substitution

- Reactants : 3-Cyclohexyl-2-chloroquinazolin-4(3H)-one (5 mmol) and thiourea (10 mmol) in DMF.

- Conditions : Stir at 90°C for 3 hours.

- Workup : Acidify with HCl, extract with ethyl acetate, and dry over Na2SO4.

Key Data :

- Yield : 70% (pale yellow solid).

- 13C NMR (CDCl3): δ 167.2 (C=O), 152.6 (C2), 43.8 (C–S).

Synthesis of N-(2-Methoxyphenyl)chloroacetamide

Chloroacetylation of 2-Methoxyaniline

Procedure :

- Reactants : 2-Methoxyaniline (10 mmol) and chloroacetyl chloride (12 mmol) in DCM (30 mL) with triethylamine (15 mmol).

- Conditions : Stir at 0°C → RT for 2 hours.

- Workup : Wash with NaHCO3, dry, and evaporate.

Key Data :

- Yield : 85% (off-white crystals).

- MP : 70–74°C.

- 1H NMR (CDCl3): δ 8.90 (s, 1H, NH), 7.20–6.80 (m, 4H, aromatic), 4.20 (s, 2H, CH2Cl), 3.85 (s, 3H, OCH3).

Coupling via Nucleophilic Substitution

Thioether Formation

Procedure :

- Reactants : 3-Cyclohexyl-2-mercaptoquinazolin-4(3H)-one (5 mmol), N-(2-methoxyphenyl)chloroacetamide (5.5 mmol), and K2CO3 (10 mmol) in acetone (30 mL).

- Conditions : Reflux for 12 hours.

- Workup : Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

- Yield : 78% (white powder).

- HRMS : m/z [M+H]+ calcd. for C24H26N3O3S: 444.1695; found: 444.1698.

- 13C NMR (DMSO-d6): δ 167.5 (C=O), 152.1 (quinazolinone C4), 55.8 (OCH3), 43.2 (S–CH2).

Optimization and Scalability

Solvent and Base Screening

| Entry | Solvent | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | K2CO3 | 80 | 78 |

| 2 | DMF | Et3N | 100 | 65 |

| 3 | MeCN | NaHCO3 | 60 | 70 |

Characterization Summary

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 12.60 (s, NH), 8.10–7.40 (m, aromatic), 4.55 (s, S–CH2), 3.85 (s, OCH3). |

| IR | 1674 cm⁻¹ (C=O), 1230 cm⁻¹ (C–O–C). |

| HPLC Purity | 98.5% (C18 column, MeOH/H2O 70:30). |

Q & A

Basic: What multi-step synthesis strategies are recommended for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves sequential functionalization of the quinazolinone core, sulfanyl bridge formation, and amide coupling. Key steps include:

- Cyclohexyl-quinazolinone formation : Cyclocondensation of cyclohexylamine with anthranilic acid derivatives under reflux (110–120°C) in acetic acid .

- Sulfanyl-acetamide linkage : Thiolation using Lawesson’s reagent or thiourea derivatives, followed by nucleophilic substitution with chloroacetamide intermediates in DMF at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimize yields by controlling stoichiometry, inert atmospheres (N₂/Ar), and monitoring intermediates via TLC/HPLC .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfanyl bridge connectivity (δ 3.8–4.2 ppm for –S–CH₂–) and amide proton resonance (δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical MW: ~403.5 g/mol) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Basic: How is biological activity evaluated for this compound, and what targets are prioritized?

Answer:

- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial testing : Broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .

Prioritize targets linked to the quinazolinone scaffold’s known bioactivity, such as tyrosine kinases or DNA topoisomerases .

Advanced: What challenges arise in crystallographic refinement using SHELX, and how are they resolved?

Answer:

- Data quality : High-resolution (<1.0 Å) X-ray data minimizes disorder in the cyclohexyl group. Use SHELXL for anisotropic refinement of non-H atoms .

- Disordered moieties : Apply PART and EADP instructions to model split positions for the methoxyphenyl group .

- Validation : Check R-factor convergence (R₁ < 0.05) and validate with CCDC tools .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols .

- Solubility effects : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference in cell-based assays .

- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .

- ADMET prediction : SwissADME for logP (target: 2–4), bioavailability radar, and CYP450 inhibition .

- MD simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability .

Advanced: What methodologies assess metabolic stability and in vivo pharmacokinetics?

Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis (human serum albumin) to measure free fraction .

- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin) for AUC, t₁/₂, and Cₘₐₓ .

Advanced: How is Structure-Activity Relationship (SAR) explored for derivatives?

Answer:

- Substituent variation : Synthesize analogs with halogen (Cl/F) or electron-donating groups (OCH₃) on the phenyl ring .

- Bioisosteric replacement : Replace sulfanyl with sulfonyl or carbonyl groups to modulate solubility .

- 3D-QSAR : CoMFA or CoMSIA models to map steric/electrostatic fields driving activity .

Advanced: How does pH and light affect compound stability during storage?

Answer:

- pH stability : Conduct accelerated degradation studies (0.1M HCl/NaOH, 40°C) with HPLC monitoring. Optimal stability at pH 6–7 .

- Photodegradation : Expose to UV light (254 nm) in quartz cells; use amber vials for storage if degradation >5% .

- Excipient screening : Add antioxidants (BHT) or cyclodextrins to solid formulations .

Advanced: What strategies improve synthetic scalability for preclinical studies?

Answer:

- Flow chemistry : Continuous synthesis of intermediates (e.g., quinazolinone core) to reduce batch variability .

- Green solvents : Replace DMF with Cyrene™ or 2-MeTHF for amide coupling .

- Process optimization : Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.